Agaritine

Description

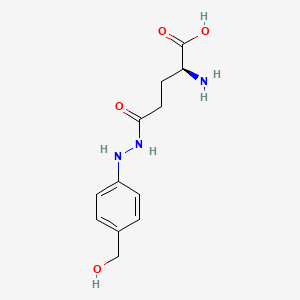

This compound is a carbohydrazide, a L-glutamic acid derivative, a member of benzyl alcohols and a non-proteinogenic L-alpha-amino acid. It is a tautomer of an this compound zwitterion.

found in commonly eaten mushroom, Agaricus bisporus

Properties

IUPAC Name |

(2S)-2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c13-10(12(18)19)5-6-11(17)15-14-9-3-1-8(7-16)2-4-9/h1-4,10,14,16H,5-7,13H2,(H,15,17)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSPQXBFDCGXIZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)NNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)NNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Record name | AGARITINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020661 | |

| Record name | Agaritine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Agaritine appears as colorless glistening crystals. (NTP, 1992), Solid; [Merck Index] | |

| Record name | AGARITINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Agaritine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very Soluble (NTP, 1992), VERY FREELY SOL IN WATER; PRACTICALLY INSOL IN USUAL ANHYDROUS ORG SOLVENTS | |

| Record name | AGARITINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AGARITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GLISTENING CRYSTALS FROM DILUTE ALCOHOL | |

CAS No. |

2757-90-6 | |

| Record name | AGARITINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Agaritine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agaritine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agaritine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGARITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX8Y7QVP8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AGARITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

397 to 406 °F Decomposes (NTP, 1992), 205-209 °C (decomposes) | |

| Record name | AGARITINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AGARITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Agaritine from Agaricus bisporus: A Technical Guide

Abstract

Agaritine, β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. Since its discovery, this compound has been the subject of considerable scientific interest due to its chemical properties and potential toxicological relevance. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantitative data on this compound concentrations in various mushroom parts and under different processing conditions are summarized for reference. This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, toxicology, and drug development.

Discovery and Occurrence

This compound was first isolated and its structure identified in the early 1960s from Agaricus bisporus.[1][2] It is an amino acid derivative of phenylhydrazine, soluble in water and methanol.[3][4] this compound is synthesized in the vegetative mycelium of the fungus and is then translocated to the fruiting body.[5][6]

Its concentration varies significantly depending on several factors, including the specific strain of the mushroom, the part of the fruiting body, and post-harvest conditions.[4][5] The highest concentrations are typically found in the gills and the skin of the cap, with the lowest levels in the stem.[4][5]

Quantitative Analysis of this compound Content

The concentration of this compound in Agaricus bisporus is highly variable. The following tables summarize reported quantitative data from various studies, providing a comparative overview for researchers.

Table 1: this compound Content in Fresh Agaricus bisporus

| Mushroom Part | This compound Concentration (mg/kg fresh weight) | Reference(s) |

| Whole Mushroom | 94 - 629 | [7] |

| Whole Mushroom | 165 - 457 | [5] |

| Whole Mushroom | 228.2 | [3] |

| Gills | Higher concentration than cap or stalk | [5] |

| Cap (with skin) | Higher concentration than stalk | [5] |

| Stalk | Lowest concentration | [5] |

| Spores | ~3040 (0.304%) | [5] |

Table 2: Effect of Processing and Storage on this compound Content

| Condition | This compound Concentration | Percent Reduction | Reference(s) |

| Storage | |||

| Refrigeration (5 days) | - | up to 68% | [8] |

| Freezing (-25°C, 30 days) | - | ~74% | [8] |

| Processing | |||

| Canned (drained weight) | 1 - 55 mg/kg | >90% | [7] |

| Dried | 2,110 - 6,905 mg/kg | (Concentration increases) | [7] |

| Boiling (10 min) | - | ~75% | [3][5] |

| Frying | - | 35 - 70% | |

| Microwave Processing | - | ~66% |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of this compound from Agaricus bisporus.

Extraction and Purification Workflow

The general workflow for extracting and purifying this compound from mushroom samples involves homogenization in a solvent, followed by filtration and optional purification steps like Solid Phase Extraction (SPE).

Caption: General workflow for the extraction and purification of this compound.

Detailed Extraction Protocol

This protocol is a composite based on common methodologies.[6][7]

-

Sample Preparation: Weigh approximately 20 g of fresh Agaricus bisporus tissue (whole, gills, caps, or stalks as required).

-

Homogenization: Place the sample in a blender with 100 mL of methanol. Homogenize for 10 minutes using an Ultra Turax or similar high-speed homogenizer.

-

Extraction: Transfer the homogenate to a flask and shake for an additional 30 minutes at room temperature to ensure complete extraction.

-

Filtration: Filter the crude extract through filter paper (e.g., Whatman No. 1) to remove solid mushroom particles.

-

Solvent Evaporation (Optional): For sample concentration or solvent exchange, a portion of the filtrate (e.g., 10 mL) can be evaporated to dryness under reduced pressure.

-

Reconstitution: Dissolve the dried residue in a suitable solvent for analysis, such as Milli-Q water or the HPLC mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an analysis vial. The sample is now ready for quantification. For complex samples, a Solid Phase Extraction (SPE) cleanup step may be beneficial before analysis.[2]

Analytical Quantification Protocols

HPLC with UV detection is a widely used method for the routine quantification of this compound.

Caption: Workflow for the quantification of this compound using HPLC-UV.

Detailed HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Cation exchange column (e.g., Partisil SCX).[7] Alternatively, a reverse-phase ODS (C18) column can be used.

-

Mobile Phase: 0.5 mM phosphate buffer with the pH adjusted to 1.8.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated from pure this compound standards. The retention time is used for identification.[6]

For higher selectivity and sensitivity, especially in complex matrices, LC-MS/MS is the preferred method.

Detailed LC-MS/MS Protocol:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Chromatography: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using solvents like 0.1% formic acid in water and methanol.

-

Ionization Mode: Positive electrospray ionization (ESI+).[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for high specificity. The transition of the precursor ion (this compound) to a specific product ion is monitored. This provides both quantification and structural confirmation.[2]

-

Quantification: As with HPLC, quantification is achieved by comparing the response of the sample to a calibration curve prepared with analytical standards.

Conclusion

The discovery of this compound in Agaricus bisporus has led to the development of robust analytical methods for its isolation and quantification. Standard protocols typically involve a methanol or water-based extraction followed by analysis using HPLC-UV or the more sensitive LC-MS/MS. The concentration of this compound is highly variable and is significantly reduced by common storage and cooking procedures. The methodologies and data presented in this guide serve as a valuable resource for professionals investigating the chemistry, toxicology, and potential applications of this unique fungal metabolite.

References

Agaritine: A Comprehensive Technical Review of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaritine, β-N-(γ-L(+)-glutamyl)-4-hydroxymethylphenylhydrazine, is a naturally occurring phenylhydrazine derivative found predominantly in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, metabolic pathways, and biological activities of this compound. Particular emphasis is placed on its pro-apoptotic effects and the signaling cascades involved. Detailed experimental protocols for the extraction, purification, and quantification of this compound are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is an amino acid derivative characterized by a γ-glutamyl moiety linked to a 4-hydroxymethylphenylhydrazine group.[1][2] Its unique structure is the basis for its chemical reactivity and biological effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid | [2] |

| Molecular Formula | C₁₂H₁₇N₃O₄ | [1][2][3] |

| Molecular Weight | 267.28 g/mol | [2][3][4] |

| Appearance | Colorless, glistening crystals | [2] |

| Melting Point | 205-209 °C (decomposes) | [2] |

| Solubility | Very soluble in water; practically insoluble in most anhydrous organic solvents. | [2][5] |

| Optical Rotation | [α]D²⁵ +7° (c = 0.8 in water) | [3] |

| pKa | 3.4 and 8.86 | [3] |

| UV Absorption Maxima (in water) | 237.5 nm (ε = 12,000), 280 nm (ε = 1,400) | [3] |

Biosynthesis and Metabolism

Biosynthesis

The complete biosynthetic pathway of this compound in Agaricus bisporus has not been fully elucidated. It is understood that this compound is synthesized in the mycelium and then translocated to the fruiting body.[6] While the precise enzymatic steps are a subject of ongoing research, it is proposed that 4-hydrazinobenzoic acid may serve as a precursor in its formation.

Metabolism

The metabolism of this compound has been more extensively studied and involves several key enzymatic steps that can lead to the formation of reactive intermediates.[2][7][8]

Two primary metabolic pathways have been identified in Agaricus bisporus:

-

Hydrolysis by γ-Glutamyltransferase (GGT): This enzyme cleaves the γ-glutamyl bond, releasing L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH).[2][7]

-

Direct conversion to a diazonium ion: An alternative pathway can lead to the formation of the 4-(hydroxymethyl)benzenediazonium ion without the HMPH intermediate.[2]

In mammals, ingested this compound can also be metabolized by γ-glutamyltransferase present in the kidneys.[9] The resulting HMPH can be further oxidized by enzymes such as tyrosinase and cytochrome P450 to the highly reactive 4-(hydroxymethyl)benzenediazonium ion.[7][8] This diazonium ion is considered the ultimate carcinogenic metabolite.[7][10]

Biological Activities and Signaling Pathways

While some studies have investigated the potential carcinogenicity of this compound's metabolites, more recent research has highlighted its pro-apoptotic activity in cancer cell lines.[11][12][13]

This compound has been shown to induce apoptosis in human leukemic cell lines (U937, K562, and HL60) through a mitochondrial-mediated pathway.[11][12] Key events in this signaling cascade include:

-

Increased expression of Bax: A pro-apoptotic member of the Bcl-2 family.

-

Mitochondrial membrane depolarization. [11]

-

Release of cytochrome c from the mitochondria into the cytosol.[12]

-

Activation of caspase-9 and caspase-3: Initiator and effector caspases, respectively, that execute the apoptotic program.[12]

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction and purification of this compound from Agaricus bisporus for analytical purposes is as follows:[14][15]

-

Sample Preparation: Fresh mushrooms are freeze-dried to preserve the integrity of the compounds.

-

Extraction: The freeze-dried mushroom powder is extracted with methanol.[14]

-

Purification:

-

The methanol extract is evaporated to dryness.

-

The residue is resuspended in a suitable buffer, such as 0.005N NaH₂PO₄ at pH 4.25.[14]

-

The resuspended solution is then passed through a C18 reverse-phase solid-phase extraction (SPE) cartridge to remove non-polar impurities.[14] The eluate containing this compound is collected for analysis.

-

Quantification of this compound

A widely used method for the quantification of this compound is reverse-phase HPLC with UV detection.[14][16]

Table 2: HPLC Parameters for this compound Quantification

| Parameter | Condition | Reference(s) |

| Column | Partisil SCX (25 cm × 4.6 mm i.d.) cation-exchange | [14] |

| Mobile Phase | 0.005N NaH₂PO₄, pH 4.25 | [14] |

| Flow Rate | 0.6 mL/min | [14] |

| Detection | UV at 237 nm | [14][16] |

| Quantification Range | 0-2 µg | [14] |

For higher sensitivity and specificity, LC-MS/MS is the preferred method for this compound quantification.[15][17][18]

Table 3: LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition | Reference(s) |

| Chromatography | Reversed-phase (e.g., C18 column) | [17][18] |

| Mobile Phase | Gradient elution with methanol and water containing an acidic modifier (e.g., 0.01% acetic acid) | [17] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |

| Detection | Tandem mass spectrometry (MS/MS) | [15][17] |

Conclusion and Future Perspectives

This compound is a compound of significant interest due to its unique chemical structure and dual biological activities. While its metabolic activation to potentially carcinogenic species warrants careful consideration, its pro-apoptotic effects on cancer cells present exciting opportunities for drug development. The detailed experimental protocols provided in this guide are intended to standardize methodologies and encourage further investigation into the biosynthesis, mechanism of action, and therapeutic potential of this compound. Future research should focus on fully elucidating the biosynthetic pathway of this compound in Agaricus species and exploring its selective cytotoxicity towards cancerous cells in preclinical and clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | 2757-90-6 | CAA75790 | Biosynth [biosynth.com]

- 5. web.vscht.cz [web.vscht.cz]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. The metabolism and bioactivation of this compound and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmsl.cz [mmsl.cz]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound from Agaricus blazei Murrill induces apoptosis in the leukemic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]

The Agaritine Enigma: Unraveling the Biosynthetic Pathway in Fungi

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Agaritine (β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine) is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. This compound has garnered significant attention from the scientific community due to its potential toxicological properties and its structural relationship to known carcinogens. Understanding the biosynthesis of this compound is crucial for the fields of mycology, toxicology, and drug development, as it can pave the way for controlling its production in edible mushrooms and for the potential biocatalytic synthesis of novel hydrazine-containing compounds. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in fungi, detailing the proposed enzymatic steps, precursor molecules, and the key enzymes involved.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is believed to originate from primary metabolism. While the complete pathway has not been fully elucidated and experimentally verified in a single study, a putative pathway can be constructed based on identified precursors and enzymatic activities. The proposed pathway can be divided into three main stages:

-

Formation of the Aromatic Precursor: The pathway is thought to begin with the shikimate pathway, a common route in fungi for the synthesis of aromatic amino acids. Chorismic acid, a key intermediate of this pathway, serves as the starting point for the synthesis of 4-aminobenzoic acid (pABA).

-

Modification of the Aromatic Ring: The pABA molecule is then believed to be converted to 4-hydrazinobenzoic acid. The exact enzymatic machinery for this conversion in fungi is yet to be identified. Subsequently, a critical reduction step is required to convert the carboxylic acid group of 4-hydrazinobenzoic acid to a hydroxymethyl group, yielding 4-(hydroxymethyl)phenylhydrazine (HMPH). This reduction is likely catalyzed by a carboxylate reductase, a class of enzymes known to be present in fungi.

-

Condensation with Glutamic Acid: The final step in the biosynthesis of this compound involves the condensation of HMPH with L-glutamic acid. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), which facilitates the formation of a γ-glutamyl bond between the two molecules.

The proposed biosynthetic pathway is depicted in the following diagram:

Key Enzymes and Their Putative Roles

While the complete set of enzymes for this compound biosynthesis has not been isolated and characterized from Agaricus bisporus, evidence points to the involvement of several key enzyme families.

Enzymes in the Formation of the Aromatic Hydrazine Moiety

-

p-Aminobenzoic Acid (pABA) Synthase: The synthesis of pABA from chorismic acid is a well-established pathway in many microorganisms. It is catalyzed by pABA synthase, a bifunctional enzyme complex. Although not directly studied in the context of this compound biosynthesis, the presence of genes encoding this enzyme in the Agaricus bisporus genome is highly likely.

-

Hydrazine Synthase (Putative): The enzymatic conversion of an amino group to a hydrazine group is a less common biochemical transformation. The specific enzyme responsible for the conversion of pABA to 4-hydrazinobenzoic acid in fungi remains to be identified. This represents a key area for future research.

-

Carboxylate Reductase (Putative): The reduction of the carboxylic acid moiety of 4-hydrazinobenzoic acid to the corresponding alcohol, 4-(hydroxymethyl)phenylhydrazine, is a critical step. Fungi are known to possess carboxylate reductases that can catalyze such reactions.[1][2][3][4] Identifying and characterizing the specific carboxylate reductase involved in this compound biosynthesis is essential for a complete understanding of the pathway.

γ-Glutamyltransferase (GGT)

γ-Glutamyltransferase (GGT) is a key enzyme that is strongly implicated in the final step of this compound biosynthesis. This enzyme catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, such as L-glutamine, to an acceptor molecule, in this case, 4-(hydroxymethyl)phenylhydrazine. Interestingly, GGT is also involved in the degradation of this compound, where it cleaves the γ-glutamyl bond to release L-glutamate and HMPH.[5][6][7] This dual role suggests a complex regulation of this compound metabolism in the mushroom.

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway are scarce. However, the concentration of the final product, this compound, has been extensively studied in various mushroom species and under different conditions.

| Mushroom Species | Tissue | This compound Concentration (mg/kg fresh weight) | Reference(s) |

| Agaricus bisporus | Fresh | 228.2 | [8] |

| Agaricus bisporus | Canned | Not detected | [8] |

| Agaricus bisporus | Fresh | 94 - 629 | [9] |

| Agaricus bisporus | Canned | 1 - 55 | [10] |

| Agaricus bisporus | Dried | 2,110 - 6,905 | [9] |

| Agaricus bisporus | Spores | 0.304 ± 0.003% of spore weight | [11] |

| Shiitake (Lentinula edodes) | Fresh | 0.82 | [8] |

Table 1: this compound content in different mushroom samples.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that can be employed to further investigate this pathway.

Identification and Characterization of Biosynthetic Genes

Objective: To identify the gene cluster responsible for this compound biosynthesis in Agaricus bisporus.

Experimental Workflow:

Methodology:

-

Genome Mining: The publicly available genome sequence of Agaricus bisporus can be searched for genes encoding putative γ-glutamyltransferases, carboxylate reductases, and enzymes involved in the biosynthesis of aromatic amines and hydrazines.[12][13][14][15][16]

-

Gene Clustering Analysis: Biosynthetic genes for secondary metabolites are often clustered together in fungal genomes. The genomic region surrounding the candidate genes should be analyzed for the presence of other genes that could be involved in the pathway.

-

Heterologous Expression: Candidate genes can be cloned and expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.[17][18][19][20][21]

-

In Vitro Enzyme Assays: The expressed proteins can be purified and their enzymatic activity can be tested in vitro using the putative substrates (e.g., 4-hydrazinobenzoic acid for the carboxylate reductase, and HMPH and L-glutamate for the GGT).[22][23][24]

-

Metabolite Analysis: The reaction products can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity of the synthesized compounds.[25]

In Vitro Reconstitution of the this compound Biosynthesis Pathway

Objective: To reconstitute the entire this compound biosynthesis pathway in vitro using purified enzymes.

Experimental Workflow:

Methodology:

-

Enzyme Purification: All the putative enzymes of the pathway, once identified and heterologously expressed, should be purified to homogeneity.

-

Reaction Setup: The purified enzymes are incubated together in a reaction buffer containing the initial precursor (e.g., 4-hydrazinobenzoic acid), L-glutamic acid, and necessary cofactors (e.g., ATP, NADPH for the reductase).

-

Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by HPLC to monitor the consumption of substrates and the formation of intermediates and the final product.

-

Kinetic Analysis: The kinetic parameters (Km and kcat) for each enzyme can be determined by varying the substrate concentrations.

-

Product Confirmation: The identity of the final product as this compound should be unequivocally confirmed by LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

γ-Glutamyltransferase (GGT) Activity Assay

Objective: To measure the activity of GGT in fungal extracts or with purified enzyme.

Methodology:

A colorimetric assay can be used to determine GGT activity.[26][27][28]

-

Principle: The assay is based on the GGT-catalyzed transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), to an acceptor like glycylglycine. This reaction releases p-nitroaniline, a yellow-colored compound that can be measured spectrophotometrically at 405-418 nm.

-

Reagents:

-

GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

L-γ-Glutamyl-p-nitroanilide (GGPNA) solution

-

Glycylglycine solution

-

Enzyme sample (fungal extract or purified GGT)

-

p-Nitroaniline standard solution

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GGPNA, and glycylglycine.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 405-418 nm over time using a spectrophotometer.

-

Calculate the GGT activity based on the rate of p-nitroaniline formation, using a standard curve generated with known concentrations of p-nitroaniline.

-

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway in fungi is a challenging but achievable goal. Future research should focus on:

-

Identification of the Missing Enzymes: The identification and characterization of the hydrazine synthase and the specific carboxylate reductase are crucial next steps.

-

Genetic Characterization: The identification of the complete this compound biosynthetic gene cluster in Agaricus bisporus will provide definitive proof of the pathway and will enable genetic engineering approaches to modulate this compound levels.

-

Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated in the fungus will be important for controlling this compound production.

-

Biocatalytic Applications: Once the enzymes of the pathway are characterized, they can be explored for the biocatalytic synthesis of novel hydrazine-containing compounds with potential applications in medicine and industry.

By combining genomic, biochemical, and analytical approaches, the scientific community can fully unravel the intricacies of this compound biosynthesis, leading to a safer consumption of edible mushrooms and opening new avenues for biotechnological innovation.

References

- 1. Biocatalytic reduction of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The content of this compound in spores from Agaricus bisporus [agris.fao.org]

- 12. Melanin biosynthesis pathway in Agaricus bisporus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agaricus bisporus var bisporus H39 [fungalgenomics.science.uu.nl]

- 14. The First Whole Genome Sequencing of Agaricus bitorquis and Its Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome sequence of the button mushroom Agaricus bisporus reveals mechanisms governing adaptation to a humic-rich ecological niche - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Engineered Biosynthesis of Natural Products in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of Agaritine Under Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation kinetics of agaritine, a phenylhydrazine derivative found in Agaricus species mushrooms. Understanding the stability of this compound is crucial for toxicological studies, risk assessment, and the development of potential therapeutic agents derived from this compound. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support advanced research in this area.

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on the pH of its environment. It is significantly less stable in acidic conditions, similar to those found in the human stomach, than in neutral conditions.[1][2] The degradation rate is also influenced by the presence of other compounds in mushroom extracts.[3]

The following tables summarize the degradation of this compound over time in different pH environments, based on published experimental data.

Table 1: Degradation of this compound in Aqueous Extracts at Various pH Levels

This study utilized aqueous extracts from A. bitorquis mushrooms, stored at ambient temperature. The initial this compound content was 197.7 mg/kg.[1]

| Incubation Time (hours) | Degradation at pH 1.5 | Degradation at pH 6.8 |

| 24 | > 50% | ~ 18% |

Data sourced from Hajšlová et al. (2002). The study noted that this compound degraded more rapidly at pH 1.5 than at pH 4.5, and was relatively stable at pH 6.8.[1]

Table 2: Degradation of this compound in Simulated Gastric Fluid (pH 1.2)

This experiment compared the stability of a pure this compound standard solution with that of this compound in extracts from fresh and cooked mushrooms.[3]

| Incubation Time (hours) | % this compound Remaining (Standard Solution, 0.02 mg/mL) | % this compound Remaining (Fresh Mushroom Extract) | % this compound Remaining (Cooked Mushroom Extract) |

| 0 | 100.0% | 100.0% | 100.0% |

| 1 | 83.4% | 50.1% | 82.1% |

| 2 | 73.6% | 36.9% | 56.7% |

| 5 | 60.7% | 27.2% | 38.6% |

| 8 | 53.8% | 11.7% | 21.4% |

| 16 | 32.1% | Not Determined | Not Determined |

| 22 | 14.2% | Not Determined | Not Determined |

Data sourced from Hajšlová et al. (2002). The breakdown was notably faster in the fresh mushroom extract compared to the pure standard or the cooked extract.[3][4]

Key Experimental Protocols

The following sections detail the methodologies employed in the studies cited above for investigating this compound stability.

Preparation of Mushroom Extracts for pH Stability Studies

This protocol describes the preparation of aqueous mushroom extracts for assessing this compound degradation at different pH values.[3]

-

Homogenization: 20g of fresh mushrooms are mixed with 100 mL of distilled water. The pH of the water is pre-adjusted to the target values (e.g., pH 1.5 and 4.5 using hydrochloric acid) or left as is for neutral conditions (pH 6.8). The mixture is homogenized for 10 minutes using an Ultra Turrax homogenizer.

-

Extraction: The homogenate is shaken for 30 minutes to facilitate the extraction of this compound.

-

Filtration: A crude extract is obtained by filtration. The volume of the filtrate is then adjusted to 200 mL.

-

Sample Preparation for Analysis: The final solution is passed through a microfilter into an HPLC vial, and a 20-μL aliquot is injected for analysis.

This compound Stability in Simulated Gastric Fluid

This protocol outlines the procedure for studying this compound stability under conditions mimicking the human stomach.[2][3]

-

Preparation of Solutions:

-

This compound Standard: A pure this compound standard is dissolved in simulated gastric fluid (pH 1.2) to a final concentration of 0.02 mg/mL.

-

Mushroom Extracts: Fresh or processed mushrooms are homogenized in simulated gastric fluid to create an extract.

-

-

Incubation: The solutions are incubated at a controlled temperature (e.g., ambient or 37°C).

-

Time-Course Sampling: Aliquots are taken from each solution at predetermined time intervals (e.g., 0, 1, 2, 5, 8, 16, and 22 hours).

-

Analysis: Each aliquot is analyzed immediately by HPLC to determine the remaining concentration of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC with UV detection is the standard method for quantifying this compound. Method parameters can vary slightly between studies.

-

Method 1 (Reversed-Phase): [3]

-

Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm)

-

Mobile Phase: 0.05 M NaH₂PO₄ phosphate buffer (pH 3.3)

-

Flow Rate: 1 mL/min

-

Detection: UV at 237 nm

-

-

Method 2 (Cation Exchange): [5][6]

-

Column: Partisil SCX (25 cm x 4.6 mm i.d.)

-

Mobile Phase: 0.005 N NaH₂PO₄ (pH 4.25)

-

Flow Rate: 0.6 mL/min

-

Detection: UV at 237 nm

-

Quantification: this compound is quantified by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a pure this compound standard.[3]

Visualizations: Pathways and Workflows

This compound Degradation Pathway

This compound can degrade through enzymatic or chemical hydrolysis, particularly under acidic conditions. The primary degradation involves the cleavage of the γ-glutamyl bond.[7][8] This process releases 4-(hydroxymethyl)phenylhydrazine (HMPH), which can be further oxidized to a reactive diazonium ion.[7][8]

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for pH Stability Analysis

The following diagram illustrates a generalized workflow for conducting experiments to determine the stability of this compound under various pH conditions.

Caption: General workflow for this compound pH stability studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.vscht.cz [web.vscht.cz]

- 4. tandfonline.com [tandfonline.com]

- 5. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early Investigations into the Toxicology of Agaritine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has been a subject of toxicological interest for several decades. Early research, primarily conducted before the year 2000, laid the groundwork for our current understanding of its potential health risks, including its debated carcinogenicity and mutagenicity. This technical guide provides an in-depth review of these seminal studies, focusing on quantitative data, detailed experimental methodologies, and the metabolic pathways associated with this compound's toxicological profile.

Quantitative Toxicological Data

The following tables summarize key quantitative findings from early toxicological studies on this compound and related compounds. These studies often yielded conflicting results, highlighting the complexity of assessing the toxic potential of this natural compound.

Table 1: Carcinogenicity Studies of this compound and Agaricus bisporus in Mice

| Study (Year) | Test Substance | Animal Model | Dosing Regimen | Key Findings (Tumor Incidence) |

| Toth & Sornson (1984)[1] | This compound | Swiss mice | Subcutaneous injection: 100 µg/g body weight (5 weekly doses) or single dose of 50-100 µg/g | No detectable carcinogenic effect.[1] |

| Toth et al. (1981)[2] | This compound | Swiss mice | 0.0625% and 0.03125% in drinking water for life | No detectable carcinogenic action.[2] |

| Toth et al. (1998)[3] | Lyophilized Agaricus bisporus | Swiss mice | 10%, 5%, and 2.5% in diet for life | Statistically significant increases in tumors of the lungs, forestomach, glandular stomach, and ovaries in some groups.[3] |

| Hashida et al. (1990) | Methanol extract of fresh A. bisporus | Mice | Bladder implantation | Urinary bladder carcinoma rate of 30.8% (vs. 5.4% in controls). |

| Hashida et al. (1990) | Synthesized this compound | Mice | Bladder implantation | Urinary bladder carcinoma rate of 50%. |

Table 2: Mutagenicity of this compound and its Metabolites in the Ames Test

| Study (Year) | Test Substance | Salmonella typhimurium Strain | Activation System | Mutagenic Activity |

| Friederich et al. (1987)[4] | This compound | TA1537, TA97 | None | Direct-acting mutagen (30 revertants/µmol in TA1537).[4] |

| Friederich et al. (1987)[4] | This compound | Not specified | γ-glutamyl transferase (GT) | 8- to 16-fold increase in mutagenicity.[4] |

| Friederich et al. (1987)[4] | p-hydroxymethylphenylhydrazine | Not specified | None | Direct-acting mutagen (3- to 6-times more potent than this compound).[4] |

| Friederich et al. (1987)[4] | p-hydroxymethylbenzenediazonium ion | TA1537 | None | Highest mutagenic activity (~300 to 1,000 revertants/µmol).[4] |

| Walton et al. (1997)[5] | This compound | TA104 | None | Weakly mutagenic.[5] |

| Walton et al. (1997)[5] | This compound | TA104 | Rat kidney homogenates (high in GT) | Enhanced mutagenic response.[5] |

Key Experimental Protocols

In Vivo Carcinogenicity Bioassays

-

Toth & Sornson (1984): Subcutaneous Administration of this compound [1]

-

Test Animals: Randomly bred Swiss mice of both sexes.

-

Test Compound: this compound, an ingredient of Agaricus bisporus.

-

Administration Route: Subcutaneous injection.

-

Dosing Regimen:

-

Group 1: 100 µg/g body weight, administered five times at weekly intervals.

-

Group 2: A single treatment of 100 µg/g body weight for females and 50 µg/g body weight for males.

-

-

Observation Period: Lifetime of the animals.

-

Endpoint: Gross and histopathological examination for tumor development.

-

-

Toth et al. (1981): this compound in Drinking Water [2]

-

Test Animals: Randomly bred Swiss mice.

-

Test Compound: this compound.

-

Administration Route: In drinking water.

-

Dosing Regimen: Concentrations of 0.0625% and 0.03125% administered daily for the lifespan of the mice.

-

Observation Period: Lifetime.

-

Endpoint: Observation for carcinogenic effects and other toxicities, such as convulsive seizures.

-

-

Shephard et al. (1995): Genotoxicity in lacI Transgenic Mice [6]

-

Test Animals: Female lacI transgenic mice (Big Blue mice).

-

Test Diets (fed for 15 weeks):

-

Fresh Agaricus bisporus mushrooms 3 days/week, followed by normal lab chow for 4 days/week (average daily this compound dose: 30 mg/kg body weight).

-

Freeze-dried mushrooms mixed at 25% (w/w) into powdered chow (daily this compound dose: 80 mg/kg body weight).

-

A mushroom extract containing 30% this compound (w/w) mixed into powdered chow (daily this compound dose: 120 mg/kg body weight).

-

-

Positive Controls: N-nitrosodimethylamine (0.3 mg/kg), N-nitrosomethylurea (3 mg/kg), or urethane (130 mg/kg).

-

Endpoint: Measurement of mutant frequency (MF) in the DNA of the forestomach, kidney, liver, lung, and glandular stomach. Control MFs ranged from 5 x 10⁻⁵ to 10 x 10⁻⁵.

-

In Vitro Mutagenicity Assays

-

Ames Test for Mutagenicity [4][5]

-

Test System: Salmonella typhimurium strains (e.g., TA97, TA104, TA1537) which are auxotrophic for histidine and contain mutations that make them sensitive to reversion by specific types of mutagens.

-

Principle: The assay measures the frequency of back mutations (reversions) to histidine prototrophy in the presence of the test compound. A significant increase in the number of revertant colonies compared to the spontaneous background indicates mutagenic activity.

-

Metabolic Activation: To mimic mammalian metabolism, liver extracts (S9 fraction) or, in the case of this compound, more specific enzyme preparations like γ-glutamyl transferase (GT) or kidney homogenates, were included in the assay.

-

Procedure: The bacterial tester strain, the test compound (with or without a metabolic activation system), and a trace amount of histidine are combined and plated on a minimal glucose agar plate. After incubation, the number of revertant colonies is counted.

-

Metabolic Activation and Signaling Pathways

Early research elucidated a key metabolic pathway for the bioactivation of this compound into a more potent toxicant. This process is initiated by the enzymatic cleavage of the γ-glutamyl group.

Caption: Metabolic activation pathway of this compound.

Conclusion

The early toxicological studies on this compound, conducted primarily before the turn of the century, established a foundational, albeit complex, understanding of its potential health risks. While some studies on purified this compound did not demonstrate carcinogenicity, research on whole mushroom preparations and the mutagenicity of this compound's metabolites suggested a potential for toxicity. The metabolic activation of this compound to the highly reactive 4-(hydroxymethyl)benzenediazonium ion was identified as a critical pathway for its genotoxic effects. These pioneering investigations have been instrumental in guiding subsequent research and risk assessments of this common dietary compound.

References

- 1. Lack of carcinogenicity of this compound by subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attempted tumor induction with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenesis studies with the lyophilized mushroom Agaricus bisporus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mutagenic activity of this compound--a constituent of the cultivated mushroom Agaricus bisporus--and its derivatives detected with the Salmonella/mammalian microsome assay (Ames Test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of this compound in the lacI transgenic mouse mutation assay: evaluation of the health risk of mushroom consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Agaritine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has been the subject of extensive research regarding its potential genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on genetic material. The data presented herein summarizes key quantitative findings from various in vitro and in vivo studies, details the experimental protocols used, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The evidence to date is complex and at times conflicting, suggesting that while this compound itself may be weakly genotoxic, its metabolites are likely the primary contributors to its mutagenic and potential carcinogenic properties. This guide aims to equip researchers and drug development professionals with a thorough understanding of the toxicological profile of this compound to inform risk assessment and future research.

Quantitative Data on the Genotoxicity and Mutagenicity of this compound

The following tables summarize the key quantitative findings from various studies on the genotoxicity and mutagenicity of this compound and its derivatives.

Table 1: In Vitro Mutagenicity Studies of this compound

| Assay System | Tester Strain | Test Substance | Concentration/Dose | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA104 | Ethanolic extracts of Agaricus bisporus | Not specified | None | Direct-acting mutagenic response | [1] |

| Ames Test | S. typhimurium TA104 | This compound | Up to 1000 µ g/plate | None | Weakly mutagenic | [2][3] |

| Ames Test | S. typhimurium TA104 | This compound | Not specified | Rat kidney homogenates | Enhanced mutagenic response | [2][3] |

| Ames Test | S. typhimurium TA1537, TA97 | Purified this compound | Not specified | None | 30 revertants/µmol (TA1537) | [4] |

| Ames Test | S. typhimurium | Purified this compound | Not specified | γ-glutamyl transferase (GT) | 8- to 16-fold increase in mutagenicity | [4] |

| Ames Test | S. typhimurium TA1537 | p-hydroxymethylbenzenediazonium ion | Not specified | None | 300 to 1,000 revertants/µmol | [4] |

| umu Gene Assay | Salmonella | This compound | Not specified | Not specified | Did not activate the umu gene | [5][6] |

Table 2: In Vivo Genotoxicity and Carcinogenicity Studies of this compound

| Study Type | Animal Model | Test Substance/Diet | Dose/Administration | Duration | Key Findings | Reference |

| Carcinogenicity | Swiss mice | This compound | 0.0625% and 0.03125% in drinking water | Lifetime | No detectable carcinogenic action | [7] |

| Carcinogenicity | Swiss mice | This compound (subcutaneous injection) | 100 µg/g body weight (5 weekly doses or single dose) | Not specified | No detectable carcinogenic effect | [8] |

| Mutagenicity (lacI transgenic mouse assay) | Big Blue mice | Crude this compound extract (30% this compound w/w in chow) | 120 mg/kg body weight/day | 15 weeks | 100% increase in mutant frequency in kidney, 50% in forestomach | [9][10] |

| Mutagenicity (lacI transgenic mouse assay) | Big Blue mice | Fresh mushrooms (3 days/wk) | 30 mg/kg body weight/day (averaged) | 15 weeks | No significant increase in mutant frequency | [9] |

| Mutagenicity (lacI transgenic mouse assay) | Big Blue mice | Freeze-dried mushrooms (25% w/w in chow) | 80 mg/kg body weight/day | 15 weeks | No significant increase in mutant frequency | [9] |

| Carcinogenicity (bladder implantation) | Mice | Synthesized this compound | Not specified | Not specified | 50% incidence of urinary bladder carcinoma | [11][12] |

| Carcinogenicity (bladder implantation) | Mice | Methanol extract of fresh Agaricus bisporus | Not specified | Not specified | 30.8% incidence of urinary bladder carcinoma | [11][12] |

Experimental Protocols

Ames Test (Salmonella/mammalian microsome assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic agent can cause a reverse mutation, restoring the ability of the bacteria to synthesize histidine and thus to grow on a histidine-free medium.

-

Methodology:

-

Tester Strains: Strains such as TA97, TA104, and TA1537 are commonly used. These strains contain different mutations in the histidine operon and may also have other mutations that increase their sensitivity to mutagens (e.g., defects in DNA repair mechanisms or increased cell wall permeability).

-

Metabolic Activation: To mimic mammalian metabolism, a liver extract (S9 fraction) from rats pre-treated with enzyme-inducing agents (e.g., Aroclor 1254) can be added to the test system. In the case of this compound, studies have also utilized kidney homogenates or purified γ-glutamyl transpeptidase for metabolic activation.[2][3][4]

-

Procedure: The test compound, the bacterial culture, and (if required) the metabolic activation system are combined and pre-incubated. The mixture is then poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.

-

lacI Transgenic Mouse Mutation Assay (Big Blue® Mouse Assay)

This in vivo assay is used to measure the mutagenic frequency in the tissues of treated animals.

-

Principle: Big Blue® mice are transgenic animals that carry multiple copies of a lambda phage shuttle vector containing the E. coli lacI gene as a target for mutations. After exposure of the mice to a test substance, DNA is isolated from various tissues. The shuttle vectors are recovered from the genomic DNA and packaged into phage particles. These phages are then used to infect E. coli, and mutations in the lacI gene are detected using a color-based screening assay.

-

Methodology:

-

Animal Dosing: Female lacI transgenic mice are administered the test substance through their diet or other appropriate routes for a specified period (e.g., 15 weeks).[9]

-

Tissue Collection and DNA Isolation: At the end of the treatment period, various organs such as the kidney, forestomach, liver, and lung are collected, and high molecular weight DNA is isolated.[9]

-

Vector Rescue and Packaging: The lambda shuttle vectors are rescued from the mouse genomic DNA using in vitro packaging extracts.

-

Mutation Detection: The resulting phage particles are used to infect an E. coli strain that is deficient in lacI. The phages are plated on a medium containing a chromogenic substrate for β-galactosidase (e.g., X-gal). Phages with a non-mutated lacI gene will produce a functional LacI repressor, leading to the repression of the lacZ gene and resulting in colorless plaques. Phages with a mutated lacI gene will not produce a functional repressor, allowing the expression of β-galactosidase and resulting in blue plaques.

-

Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of blue plaques (mutants) to the total number of plaques.[9]

-

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can interact with DNA.

Metabolic Activation of this compound

The primary pathway for this compound's bioactivation involves the enzymatic removal of its γ-glutamyl group, followed by oxidation to a highly reactive diazonium ion.

Caption: Proposed metabolic activation pathway of this compound.

The initial step in the bioactivation of this compound is the removal of the γ-glutamyl group, a reaction catalyzed by γ-glutamyl transpeptidase, which is found in high concentrations in the kidney.[2][3][13] This leads to the formation of 4-(hydroxymethyl)phenylhydrazine (HMPH).[2][3][13] HMPH is an unstable intermediate that can be further oxidized, potentially by cytochrome P450 enzymes in the liver, to form the highly reactive 4-(hydroxymethyl)benzenediazonium ion (HMBD).[2][3][13] This diazonium ion is a potent electrophile that can decompose to form a carbon-centered radical, which can then covalently bind to DNA, leading to DNA adducts and strand breaks, ultimately resulting in mutations.[13]

Experimental Workflow for Assessing this compound Mutagenicity

The following diagram illustrates a typical experimental workflow for investigating the mutagenicity of this compound using both in vitro and in vivo assays.

Caption: Experimental workflow for mutagenicity testing.

Discussion and Conclusion

The genotoxicity and mutagenicity of this compound present a complex toxicological profile. In vitro studies, particularly the Ames test, have shown that this compound can be mutagenic, and this effect is significantly enhanced by metabolic activation, especially with enzymes like γ-glutamyl transpeptidase found in the kidney.[2][3][4] This points to the formation of reactive metabolites as the primary mutagenic species. The ultimate carcinogenic metabolite is believed to be the 4-(hydroxymethyl)benzenediazonium ion, which is a potent mutagen.[4]

In vivo studies in mice have yielded mixed results. While some studies administering purified this compound did not find a carcinogenic effect,[7][8] others using a crude this compound extract in a transgenic mouse mutation assay demonstrated a significant increase in mutant frequency in the kidney and forestomach.[9] Furthermore, direct implantation of synthesized this compound into the mouse bladder resulted in a high incidence of carcinoma.[11][12] These discrepancies may be attributed to differences in the route of administration, the dose, and the form of this compound used (purified vs. crude extract). It is plausible that other compounds in mushroom extracts could influence the metabolic activation or detoxification of this compound.

References

- 1. This compound does not mediate the mutagenicity of the edible mushroom Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mutagenic activity of this compound--a constituent of the cultivated mushroom Agaricus bisporus--and its derivatives detected with the Salmonella/mammalian microsome assay (Ames Test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Attempted tumor induction with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lack of carcinogenicity of this compound by subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of this compound in the lacI transgenic mouse mutation assay: evaluation of the health risk of mushroom consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MMSL: this compound: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]

- 11. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] [hero.epa.gov]

- 12. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mmsl.cz [mmsl.cz]

The Carcinogenic Potential of Agaritine and its Metabolites: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has been a subject of scientific scrutiny regarding its potential carcinogenicity. This technical guide provides an in-depth analysis of the available scientific literature on the carcinogenic potential of this compound and its metabolites. It consolidates quantitative data from various studies, details experimental protocols for key assays, and visualizes the metabolic pathways and experimental workflows. The evidence to date is conflicting; while some studies on this compound itself have not demonstrated a carcinogenic effect, its breakdown products, particularly the 4-(hydroxymethyl)benzenediazonium (HMBD) ion, have shown mutagenic and carcinogenic properties in animal models. This whitepaper aims to provide a comprehensive resource for researchers and professionals in the fields of toxicology, oncology, and drug development to facilitate a thorough understanding of the current state of knowledge and to inform future research directions.

Introduction

This compound, chemically known as β-N-[γ-L(+)-glutamyl]-4-(hydroxymethyl)phenylhydrazine, is a secondary metabolite present in varying concentrations in commonly consumed mushrooms, most notably Agaricus bisporus (the common button mushroom).[1] The presence of a hydrazine moiety in its structure has raised concerns about its potential to form reactive intermediates that could lead to carcinogenic activity.[2][3] While epidemiological studies have not established a direct link between the consumption of Agaricus mushrooms and cancer in humans, in vivo and in vitro studies have provided conflicting evidence regarding the carcinogenicity of this compound.[2][4] This guide synthesizes the available data to present a clear and detailed overview of the topic.

Quantitative Data on Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of this compound and its metabolites has been evaluated in various studies. The following tables summarize the key quantitative findings from this research.

Table 1: In Vivo Carcinogenicity Studies of this compound

| Animal Model | Administration Route | Dose | Duration | Key Findings | Reference |

| Swiss Mice | Subcutaneous injection | 50-100 µg/g body weight (single or multiple doses) | - | No detectable carcinogenic effect. | [5] |

| Swiss Mice | Drinking water | 0.03125% and 0.0625% | Lifetime | No detectable carcinogenic action. | [1] |

| Swiss Mice | Bladder implantation | Synthesized this compound | - | 50% incidence of urinary bladder carcinoma. | [6][7][8] |

Table 2: Carcinogenicity Studies of this compound Metabolites and Mushroom Extracts

| Compound/Extract | Animal Model | Administration Route | Dose | Tumor Incidence | Reference |

| N'-Acetyl-4-(hydroxymethyl)phenylhydrazine | Mice | Drinking water | - | Increased incidences of lung and blood-vessel tumors. | [4] |

| 4-(hydroxymethyl)benzenediazonium tetrafluoroborate | Swiss Mice | Intragastric instillation | 400 mg/kg bw (single dose) | Production of glandular stomach tumors. | [4] |

| Methanol extract of fresh Agaricus bisporus | Mice | Bladder implantation | - | 30.8% incidence of urinary bladder carcinoma. | [6][7][8] |

Table 3: Genotoxicity Studies of this compound and its Metabolites

| Assay | Test Substance | Concentration/Dose | Results | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ames Test (Salmonella typhimurium TA1537 & TA97) | this compound | - | Weakly mutagenic (30 revertants/µmol). Mutagenicity increased with alkaline pH and pre-incubation with γ-glutamyl transferase. |[9] | | Ames Test (Salmonella typhimurium TA1537) | p-hydroxymethylphenylhydrazine | - | Distinct direct-acting mutagenicity (3-6 times more mutagenic than this compound). |[9] | | Ames Test (Salmonella typhimurium TA1537) | p-hydroxymethylbenzenediazonium ion | - | Highest mutagenic activity (300-1,000 revertants/µmol). |[9] | | lacI Transgenic Mouse Mutation Assay | Crude this compound extract | 120 mg/kg body weight/day for 15 weeks | 100% increase in mutant frequency in the kidney and 50% in the forestomach. |[10][11] |

Experimental Protocols

This section details the methodologies employed in key experiments cited in the literature.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from mushroom samples.

Method 1: High-Performance Liquid Chromatography (HPLC) [4][6][12]

-

Extraction: Mushroom samples are homogenized with methanol.

-

Filtration and Dilution: The extract is filtered and diluted with a phosphate buffer.

-

HPLC Analysis:

-

Column: Cation exchange column (e.g., Partisil SCX).

-

Mobile Phase: 0.5 mM phosphate buffer (pH 1.8).

-

Detection: UV monitoring at 237 nm.

-

Quantification: Comparison of the peak area of the sample with that of a known this compound standard.

-

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [9][13]

-

Extraction: Similar to the HPLC method, using methanol.

-

Purification: Solid Phase Extraction (SPE) is used for cleanup.

-

LC-MS/MS Analysis:

-

Detection: Tandem mass spectrometry in positive ionization mode.

-

Advantage: This method is highly selective, accurate, and precise, allowing for the detection of trace amounts of this compound.

-

In Vivo Carcinogenicity Assay in Mice

Objective: To assess the carcinogenic potential of a test substance in a mammalian model over a significant portion of its lifespan.[14]

-

Animal Model: Typically, Swiss mice are used.

-

Administration of Test Substance:

-

Route: Can be oral (in drinking water or feed), by gavage, subcutaneous injection, or bladder implantation.

-

Dose: Multiple dose levels are used, including a maximum tolerated dose (MTD) and fractions thereof. A control group receives the vehicle only.

-

-

Duration: The study typically lasts for the lifetime of the animals.

-

Observations: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.

-

Necropsy: All animals (those that die during the study and those sacrificed at the end) undergo a complete necropsy.

-

Histopathology: All organs and tissues are examined microscopically for neoplastic lesions.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][15][16][17]

-

Bacterial Strains: Histidine auxotrophs of Salmonella typhimurium (e.g., TA97, TA104, TA1537) are used. These strains cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Procedure:

-

The bacterial tester strain, the test substance at various concentrations, and the S9 mix (or buffer) are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate (histidine-deficient).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

The carcinogenicity of this compound is primarily attributed to its metabolic activation to highly reactive intermediates. The key pathway involves the enzymatic removal of the γ-glutamyl group, followed by oxidation.

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for In Vivo Carcinogenicity Study

The following diagram illustrates a typical workflow for an in vivo carcinogenicity study of this compound.

Caption: A typical experimental workflow for an in vivo carcinogenicity study.

Discussion